N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
Description
This compound features a 3,4-dihydro-2H-benzo[b][1,4]dioxepine core with a sulfonamide group at position 5. The side chain includes a thiophen-2-yl moiety linked via a hydroxyethoxyethyl group. The hydroxyethoxy group enhances hydrophilicity, while the aromatic systems (dioxepine and thiophene) contribute to hydrophobic interactions. Structural analogs often vary in the heterocyclic core, substituents, or sulfonamide positioning, influencing physicochemical and biological properties .
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6S2/c19-6-9-24-16(17-3-1-10-25-17)12-18-26(20,21)13-4-5-14-15(11-13)23-8-2-7-22-14/h1,3-5,10-11,16,18-19H,2,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCJDTPXEQIUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCC(C3=CC=CS3)OCCO)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a complex organic compound with potential biological activities attributed to its unique structural features. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Structural Characteristics
The compound features a benzo[b][1,4]dioxepine core , a sulfonamide functional group , and a thiophene ring with a hydroxyethoxy side chain. Its molecular formula is with a molecular weight of approximately 345.39 g/mol . The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activities
Research on compounds with similar structures indicates that they may exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thiophene and sulfonamide groups have shown significant antimicrobial properties. For instance, derivatives of 3,4-dihydro-2H-benzo[b][1,4]dioxepine have demonstrated efficacy against various pathogens .
- Antiviral Potential : N-Heterocycles similar to this compound have been studied for their antiviral properties, particularly against viruses like HCV. Some derivatives have shown IC50 values indicating strong inhibitory effects on viral replication .
- Anti-inflammatory Effects : Sulfonamide derivatives often possess anti-inflammatory properties, which could be relevant for therapeutic applications .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[b][1,4]dioxepine Core : This can be achieved through cyclization reactions involving phenolic precursors.
- Introduction of the Thiophene Ring : This may involve cross-coupling reactions such as Suzuki or Stille coupling to attach the thiophene moiety.
- Sulfonation : The final step involves introducing the sulfonamide group through reactions with sulfonyl chlorides or other sulfonating agents.
Comparison with Similar Compounds
Structural Analogs with Modified Heterocyclic Cores
Compound 95 () :
- Structure : N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide.
- Key Differences : Replaces the dioxepine core with a benzo[b][1,4]oxazine ring and substitutes the hydroxyethoxyethyl group with a benzothiazole-thiophene system.
- Bioactivity: The benzothiazole group may enhance binding to aromatic receptors (e.g., kinase targets) due to π-π stacking .
790271-22-6 () :
- Structure: N-(4-Aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide.
- Key Differences: Retains the benzodioxepine-sulfonamide core but replaces the thiophen-ethyl-hydroxyethoxy chain with a 4-aminophenyl group.
- Impact: Polarity: The aminophenyl group increases basicity, altering solubility (logP reduced by ~0.5 compared to the target compound). Target Selectivity: The amine may facilitate hydrogen bonding with acidic residues in enzyme active sites .
Analogs with Thiophene-Hydroxyethoxy Motifs
Compound 2 () :
- Structure: 2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid.
- Key Differences : Incorporates a 1,3,4-oxadiazole ring instead of dioxepine and uses a carboxylic acid terminus.
- The target compound’s dioxepine may offer stronger van der Waals interactions in hydrophobic pockets . Acid-Base Properties: The carboxylic acid group (pKa ~2.5) increases ionization at physiological pH, unlike the target compound’s neutral sulfonamide .
Analogs with Ethyl-Thiophene Side Chains
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine () :
- Structure : Dual thiophen-ethyl groups linked to a tetrahydronaphthalene core.
- Key Differences : Lacks the sulfonamide and dioxepine but shares the thiophen-ethyl motif.
- Impact :
- Lipophilicity : Higher logP (estimated +1.2) due to naphthalene and absence of polar groups.
- Pharmacokinetics : Enhanced blood-brain barrier penetration compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
